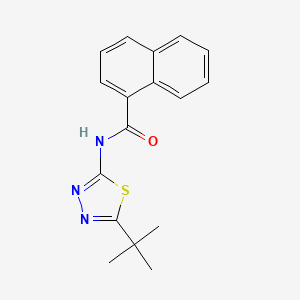![molecular formula C17H25N3O3S B5845275 4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B5845275.png)
4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide is an organic compound with the molecular formula C₁₇H₂₅N₃O₃S. This compound is characterized by the presence of a morpholine ring, a pyrrolidine ring, and a benzenesulfonamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with morpholine and pyrrolidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: Used in the development of advanced materials with specific properties.
Biological Studies: Studied for its effects on cellular processes and potential as a biochemical tool.
Wirkmechanismus
The mechanism of action of 4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-N-[(1E)-1-(morpholin-4-yl)ethylidene]benzenesulfonamide
- N-[(1E)-1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide
Uniqueness
4-methyl-N-[(1E)-1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide is unique due to the presence of both morpholine and pyrrolidine rings, which confer specific chemical and biological properties. This structural combination enhances its solubility and reactivity, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
(NE)-4-methyl-N-(1-morpholin-4-yl-2-pyrrolidin-1-ylethylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-15-4-6-16(7-5-15)24(21,22)18-17(14-19-8-2-3-9-19)20-10-12-23-13-11-20/h4-7H,2-3,8-14H2,1H3/b18-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYPHEUKNIBFSN-ISLYRVAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(CN2CCCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\CN2CCCC2)/N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-2-cyano-3-[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]prop-2-enamide](/img/structure/B5845198.png)
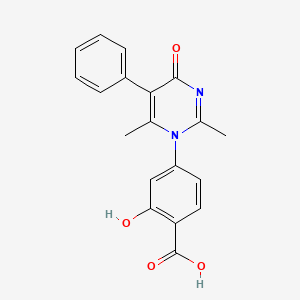
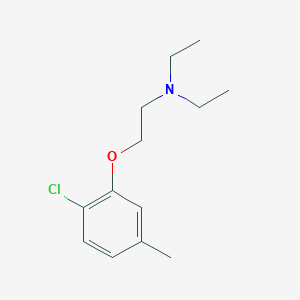
![2-ETHYL-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B5845232.png)
![N-[(2-chlorophenyl)methyl]naphthalene-2-sulfonamide](/img/structure/B5845237.png)
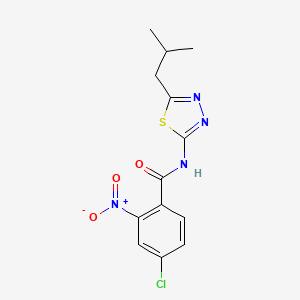
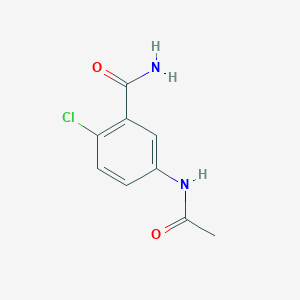
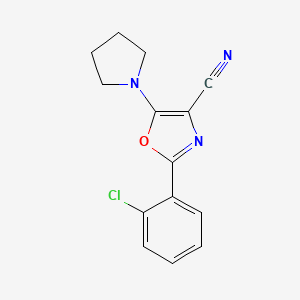

![6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5845253.png)
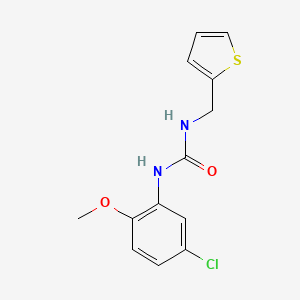

![7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5845284.png)
